molecular formula C19H16ClN3O2 B2534383 N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1052628-71-3

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2534383
CAS No.: 1052628-71-3
M. Wt: 353.81
InChI Key: YQUQDFWLRHKKTE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative characterized by a 2-benzoyl-4-chlorophenyl group attached to the pyrazole ring via a carboxamide linkage. The ethyl substitution at the 1-position of the pyrazole core distinguishes it from other analogs.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-2-23-11-10-17(22-23)19(25)21-16-9-8-14(20)12-15(16)18(24)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUQDFWLRHKKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various chlorinated and oxidized derivatives of the original compound.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Notable Features
N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide (Target) C₁₉H₁₇ClN₂O₂ (inferred) ~348.8 2-benzoyl-4-chlorophenyl, 1-ethyl-pyrazole Ethyl group enhances lipophilicity; benzoyl may influence receptor binding
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide C₁₉H₁₄Cl₂N₂O₂ 377.2 4-chloro-2-(2-chlorobenzoyl)phenyl, 1-methyl-pyrazole Dual chloro substitution; methyl group reduces steric hindrance
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-pyrazole-3-carboxamide C₂₃H₁₇Cl₃N₄O 495.8 4-chlorophenyl, 2,4-dichlorophenyl, 3-pyridylmethyl High CB1 receptor affinity (IC₅₀ = 0.139 nM); pyridylmethyl enhances solubility
N-(2-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide C₁₆H₁₁ClN₄O₃ 342.7 2-chlorophenyl, 3-nitro group, pyrazole Nitro group may confer electrophilic reactivity; limited stability data
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-pyrazole-3-carboxamide C₁₇H₁₈ClN₅O 343.8 2-chlorobenzyl, 3,5-dimethyl-pyrazole Bulky benzyl group may hinder membrane permeability

Key Differentiators and Implications

  • However, it may reduce aqueous solubility.
  • Halogen Placement : The 4-chloro substitution in the target compound contrasts with the 2,4-dichlorophenyl group in ’s CB1 antagonist. This difference likely alters receptor binding specificity.
  • Heterocyclic Additions : Compounds with pyridylmethyl () or nitro groups () exhibit distinct electronic profiles, impacting both reactivity and pharmacological activity.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyrazole core substituted with a benzoyl group and a chlorophenyl moiety. Its structural formula can be represented as follows:

C17H16ClN3O2\text{C}_{17}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}

This structure is significant as the presence of the pyrazole ring is often associated with various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, in vitro evaluations showed that certain derivatives displayed significant inhibition zones against various pathogens. Specifically, compounds with similar structures to this compound were tested for their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
7b0.220.25S. aureus
100.300.35E. coli
130.400.45P. aeruginosa

These results suggest that this compound may share similar antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In a recent investigation, compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation processes. The results indicated that certain derivatives exhibited significant COX-2 selectivity, suggesting their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (μg/mL)COX Selectivity Index
Compound A55.658.22
Compound B44.819.31

In vivo studies using carrageenan-induced edema models further confirmed the anti-inflammatory effects, with some compounds showing comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored, particularly against liver carcinoma cell lines such as HEPG2-1. The cytotoxicity was evaluated using the MTT assay, revealing that several derivatives exhibited promising activity with IC50 values indicating effective dose-response relationships .

Table 3: Anticancer Activity Against HEPG2-1 Cell Line

CompoundIC50 (µM)
Compound A12.5
Compound B15.0
Compound C10.0

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study conducted on pyrazole derivatives demonstrated that compounds structurally similar to this compound were effective against resistant strains of bacteria, showcasing their potential in treating infections caused by antibiotic-resistant pathogens .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving animal models, the anti-inflammatory effects of a series of pyrazole derivatives were assessed through paw edema measurements post-carrageenan injection. The results indicated a significant reduction in inflammation, suggesting that these compounds could serve as safer alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What analytical techniques are recommended for characterizing and quantifying N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in degradation studies under varying pH conditions?

  • Methodological Answer : Reverse-phase liquid chromatography coupled with UV detection (LC-UV) and mass spectrometry (LC-MS) is critical for tracking degradation products, as demonstrated in studies of structurally related compounds like nordiazepam. For structural elucidation, 1H^1H- and 13C^13C-NMR spectroscopy are essential to confirm the integrity of the carboxamide and benzoyl-chlorophenyl moieties. Infrared (IR) spectroscopy can identify hydrogen bonding patterns, particularly intramolecular interactions between the amide hydrogen and carbonyl oxygen, which influence stability . In acidic conditions (pH ~3), monitor the equilibrium between the parent compound and its transformation products using peak area ratios (e.g., nordiazepam-to-degradate ratios via LC-MS) to assess reversibility .

Q. How does the crystal structure of related N-(2-benzoyl-4-chlorophenyl) derivatives inform molecular interactions and stability?

  • Methodological Answer : X-ray crystallography of analogs, such as N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, reveals planar amide groups and intramolecular N–H···O hydrogen bonds that stabilize the molecular conformation. These interactions reduce rotational freedom and may enhance thermal stability. C–H···O and C–H···π interactions in the crystal lattice suggest dimerization or aggregation tendencies, which could influence solubility and bioavailability. Researchers should compare torsion angles (e.g., N–C–C–Cl = -12.1°) and hydrogen-bond geometries (e.g., 2.00–2.30 Å) to predict packing efficiency and polymorphism risks .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound, and how can regioselectivity be controlled during pyrazole ring formation?

  • Methodological Answer : Pyrazole ring synthesis often involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. Regioselectivity challenges arise from competing nucleophilic attack sites (e.g., C3 vs. C5 positions). To favor the 1-ethyl-3-carboxamide configuration, use sterically hindered bases (e.g., DBU) and low-polarity solvents (e.g., toluene) to direct substituent placement. Protecting groups (e.g., tert-butyl carbamate) on the benzoyl-chlorophenyl moiety can prevent undesired side reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate regiochemistry using 1H^1H-NMR coupling constants and NOESY for spatial confirmation .

Q. How do structural modifications, such as ethyl group substitution on the pyrazole ring, influence binding affinity to cannabinoid receptors compared to analogs like SR141716?

  • Methodological Answer : Conformational studies of SR141716 analogs indicate that bulky substituents (e.g., ethyl groups) restrict aryl ring rotation, altering ligand-receptor docking. Use radioligand displacement assays (e.g., 3H^3H-CP55,940) to measure KiK_i values in synaptosomal membranes. Compare functional activity via cAMP inhibition or β-arrestin recruitment assays. Molecular dynamics simulations (e.g., AMBER force fields) can model steric clashes or electrostatic mismatches caused by the ethyl group in the CB1 receptor’s hydrophobic pocket. Reduced affinity (e.g., 10-fold vs. SR141716) may indicate suboptimal torsion angles or disrupted π-π stacking with Phe200/Trp279 residues .

Q. In stability studies, how does the reversible equilibrium between this compound and its transformation products affect experimental design?

  • Methodological Answer : Acidic conditions (pH < 4) promote reversible hydrolysis to intermediates (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide). Use kinetic modeling (e.g., first-order rate constants) to distinguish reversible vs. irreversible pathways. Design stability-indicating assays with accelerated aging (40°C/75% RH) and monitor via LC-MS. For extraction studies, note that solid-phase extraction (SPE) can shift equilibrium by removing hydrophobic species, artificially inflating parent compound recovery. Normalize data using deuterated internal standards (e.g., d5_5-analogs) to correct for matrix effects .

Q. What strategies resolve discrepancies in biological activity data arising from polymorphic forms?

  • Methodological Answer : Polymorph screening (e.g., slurry conversion, thermal gradient crystallization) identifies stable forms. Characterize via PXRD, DSC, and Raman spectroscopy. For activity comparisons, standardize crystal forms (e.g., Form I vs. Form II) in cellular assays. Solubility differences between polymorphs (e.g., 2-fold in PBS) may explain IC50_{50} variability. Use nano-formulation (liposomes) to mitigate bioavailability issues. Patent literature suggests anhydrous forms often exhibit superior dissolution profiles .

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